molecular formula C14H28N2O6S B6067087 Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine

Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine

Cat. No.: B6067087
M. Wt: 352.45 g/mol
InChI Key: MTNUXYDAYSHUJM-UHFFFAOYSA-N
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Description

Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine is a compound that combines oxalic acid, a well-known dicarboxylic acid, with a piperazine derivative. Oxalic acid is commonly found in many plants and vegetables and is known for its strong acidic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine typically involves the reaction of oxalic acid with 1-pentan-3-yl-4-propylsulfonylpiperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine is unique due to its combination of oxalic acid and a piperazine derivative, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

oxalic acid;1-pentan-3-yl-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2S.C2H2O4/c1-4-11-17(15,16)14-9-7-13(8-10-14)12(5-2)6-3;3-1(4)2(5)6/h12H,4-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNUXYDAYSHUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(CC)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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